N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide
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Overview
Description
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is a chemical compound that belongs to the class of benzoxazoles It is characterized by the presence of an ethylphenyl group at the 2-position, a benzoxazole ring, and an iodinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an o-aminophenol and a carboxylic acid derivative.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Iodination of the Benzamide Moiety: The iodination of the benzamide moiety can be achieved using iodine and an oxidizing agent such as iodic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodinated benzamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazole ring and the ethylphenyl group.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the iodinated benzamide moiety reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It can be used as a probe in biological studies to investigate the interactions of benzoxazole derivatives with biological targets.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring and the iodinated benzamide moiety can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide: This compound is similar in structure but contains a nitro group instead of an iodine atom.
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide: This compound has the iodine atom at a different position on the benzamide moiety.
Uniqueness
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is unique due to its specific substitution pattern and the presence of the iodinated benzamide moiety
Properties
Molecular Formula |
C22H17IN2O2 |
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Molecular Weight |
468.3g/mol |
IUPAC Name |
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide |
InChI |
InChI=1S/C22H17IN2O2/c1-2-14-6-8-15(9-7-14)22-25-19-13-18(10-11-20(19)27-22)24-21(26)16-4-3-5-17(23)12-16/h3-13H,2H2,1H3,(H,24,26) |
InChI Key |
HOFKIWCJZIWLQU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)I |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)I |
Origin of Product |
United States |
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